molecular formula C25H27N3O5 B1243420 T-2513 CAS No. 288247-87-0

T-2513

Cat. No.: B1243420
CAS No.: 288247-87-0
M. Wt: 449.5 g/mol
InChI Key: XZLHHOGJQUVONU-VWLOTQADSA-N
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Description

T-2513 is a potent and specific inhibitor of topoisomerase I. It acts by forming covalent bonds with the topoisomerase I-DNA complex, thereby enhancing its stability. This interaction disrupts the normal process of DNA replication and RNA synthesis, ultimately resulting in cellular apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-2513 involves multiple steps, including the formation of covalent bonds with the topoisomerase I-DNA complex. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: T-2513 primarily undergoes covalent bonding reactions with the topoisomerase I-DNA complex. This interaction is crucial for its inhibitory effect on DNA replication and RNA synthesis .

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound are not publicly disclosed. it is known that the compound forms stable covalent bonds with the topoisomerase I-DNA complex under physiological conditions .

Major Products Formed: The major product formed from the reaction of this compound with topoisomerase I is a stable topoisomerase I-DNA complex, which inhibits DNA replication and RNA synthesis, leading to cellular apoptosis .

Scientific Research Applications

T-2513 has a broad range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the mechanisms of topoisomerase I inhibition and its effects on DNA replication and RNA synthesis. In medicine, this compound is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in tumor cells .

Mechanism of Action

T-2513 exerts its effects by forming covalent bonds with the topoisomerase I-DNA complex, thereby enhancing its stability. This interaction disrupts the normal process of DNA replication and RNA synthesis, ultimately resulting in cellular apoptosis. The molecular targets of this compound are topoisomerase I and the DNA complex, and the pathways involved include the inhibition of DNA replication and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds:

  • Camptothecin
  • SN-38 (the active metabolite of irinotecan)
  • T-0055
  • T-1335
  • T-3921

Uniqueness: T-2513 is unique in its potent and specific inhibition of topoisomerase I. Unlike other similar compounds, this compound forms stable covalent bonds with the topoisomerase I-DNA complex, enhancing its stability and leading to more effective inhibition of DNA replication and RNA synthesis .

Properties

IUPAC Name

(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLHHOGJQUVONU-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183018
Record name T 2513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288247-87-0
Record name T-2513
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288247870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T 2513
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name T-2513
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Y8Q506KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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